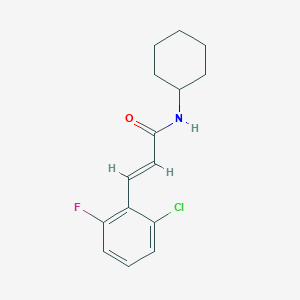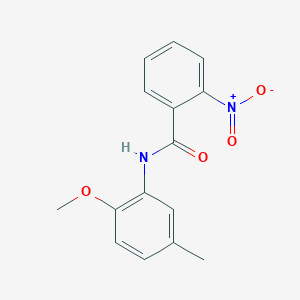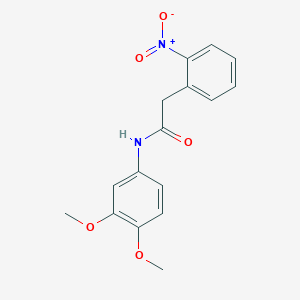
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide (CFA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience and pain management. CFA is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been shown to effectively reduce pain in animal models. In
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been extensively studied for its potential applications in pain management and neuroscience research. It is a potent TRPV1 inhibitor, which is a receptor that plays a key role in pain sensation. 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to effectively reduce pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been used to study the role of TRPV1 in various physiological processes, such as thermoregulation, inflammation, and nociception.
作用机制
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide inhibits TRPV1 by binding to a specific site on the receptor, which prevents the influx of calcium ions and the subsequent activation of pain signaling pathways. This mechanism of action is similar to other TRPV1 inhibitors, such as capsaicin and resiniferatoxin. However, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to have a longer duration of action and fewer side effects than these compounds.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of pain and inflammation. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to modulate the activity of various ion channels and receptors, including TRPA1, TRPM8, and P2X3 receptors. 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its long duration of action, and its low toxicity. However, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide is not suitable for use in human studies due to its potential toxicity and lack of selectivity for TRPV1 in humans. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide may have off-target effects on other ion channels and receptors, which could complicate data interpretation.
未来方向
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide. One area of interest is the development of more selective TRPV1 inhibitors that can be used in human studies. Another area of interest is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation and nociception. Finally, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide could be used as a tool to study the role of TRPV1 in various disease states, such as chronic pain and inflammation.
合成方法
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluoroaniline with cyclohexyl isocyanide, followed by the addition of acryloyl chloride. The resulting product is purified using column chromatography to obtain pure 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-7-4-8-14(17)12(13)9-10-15(19)18-11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLHEZNAFRAOMD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclohexylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)





![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
![3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5739804.png)
![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)